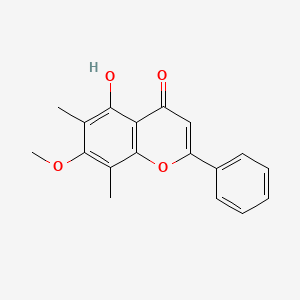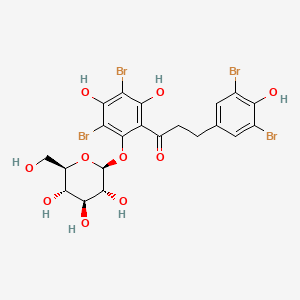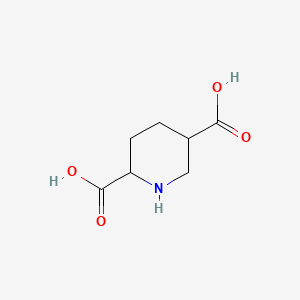
Desmosflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desmosflavone belongs to the class of organic compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. Thus, this compound is considered to be a flavonoid lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in tea. This makes this compound a potential biomarker for the consumption of this food product.
This compound is a member of flavonoids and an ether.
Aplicaciones Científicas De Investigación
Bioactive Compound Identification and Extraction
Advances in Extraction Techniques
The emergence of deep eutectic solvents (DESs) as a new class of green solvents has revolutionized the extraction of bioactive compounds. Zainal-Abidin et al. (2017) reviewed the state-of-the-art application of DESs in extracting bioactive compounds, including flavonoids such as desmosflavone. The review highlighted the role of DESs in improving the efficiency and sustainability of extraction processes from natural sources, positioning this compound extraction as part of a larger trend towards green chemistry (Zainal-Abidin et al., 2017).
Structural and Biosynthetic Insights
Research on Desmos chinensis led to the discovery of rare flavones with unique structural frameworks, including this compound. Studies like those conducted by Polbuppha et al. (2020) and Rittiwong et al. (2011) not only identified this compound but also proposed biosynthetic pathways and structure-activity relationships. These insights are crucial for understanding the chemical nature and potential therapeutic applications of this compound (Polbuppha et al., 2020) (Rittiwong et al., 2011).
Potential Therapeutic Applications
While keeping in mind the exclusion criteria (drug use, dosage, and side effects), studies have hinted at the potential therapeutic applications of compounds extracted from Desmos spp., including this compound. For instance, the work by Nguyen et al. (2009) and Nakagawa-Goto et al. (2005) explored the cytotoxic activities of various Desmos compounds, suggesting their potential in cancer therapy research. These studies underscore the significance of this compound and related compounds in the exploration of new therapeutic agents (Nguyen et al., 2009) (Nakagawa-Goto et al., 2005).
Propiedades
Número CAS |
14004-56-9 |
|---|---|
Fórmula molecular |
C18H16O4 |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
5-hydroxy-7-methoxy-6,8-dimethyl-2-phenylchromen-4-one |
InChI |
InChI=1S/C18H16O4/c1-10-16(20)15-13(19)9-14(12-7-5-4-6-8-12)22-18(15)11(2)17(10)21-3/h4-9,20H,1-3H3 |
Clave InChI |
PQZXFPBMXPGZMO-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C(=C1OC)C)OC(=CC2=O)C3=CC=CC=C3)O |
SMILES canónico |
CC1=C(C2=C(C(=C1OC)C)OC(=CC2=O)C3=CC=CC=C3)O |
melting_point |
212-214°C |
Otros números CAS |
14004-56-9 |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Diazabicyclo[2.2.2]octane](/img/structure/B1201681.png)






![2-Ethyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B1201693.png)
![N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine](/img/structure/B1201694.png)




